![molecular formula C36H63N11O8 B013249 2-furoyl-LIGRLO-amide CAS No. 729589-58-6](/img/structure/B13249.png)
2-furoyl-LIGRLO-amide
Overview
Description
2-Furoyl-LIGRLO-amide is a small molecule that has been studied extensively in scientific research due to its ability to modulate a variety of physiological and biochemical processes. It is a potent agonist of the G-protein coupled receptor (GPCR) family, which is involved in a wide range of physiological functions, including the regulation of hormones, neurotransmitters, and other signaling molecules. 2-Furoyl-LIGRLO-amide is also known to have a variety of biological activities, including anti-inflammatory, anti-allergy, and anti-cancer properties. In addition, it has been studied for its potential to be used as a therapeutic agent in the treatment of various diseases.
Scientific Research Applications
Proteinase-Activated Receptor 2 (PAR 2) Agonist
“2-furoyl-LIGRLO-amide” is a potent and selective Proteinase-Activated Receptor 2 (PAR 2) agonist . It has been found to be equally effective to and 10 to 25 times more potent than SLIGRLNH2 for increasing intracellular calcium in cultured human and rat PAR 2-expressing cells .
Vasodilation and Hyperpolarization
In bioassays of tissue PAR 2 activity, “2-furoyl-LIGRLO-amide” was found to be 10 to 300 times more potent than SLIGRL-NH2 for causing arterial vasodilation and hyperpolarization .
Non-PAR 2-Mediated Contraction
Unlike trans-cinnamoyl-LIGRLO-NH2, “2-furoyl-LIGRLO-amide” did not cause a prominent non-PAR 2-mediated contraction of murine femoral arteries .
Ligand Binding Assays
“2-furoyl-LIGRLO-amide” has been used as a receptor probe for ligand binding assays . It was derivatized via its free ornithine amino group to yield [3H]propionyl-2fLI and Alexa Fluor 594-2fLI .
Receptor Visualization
“2-furoyl-LIGRLO-amide” has been used for receptor visualization both for cultured cells in vitro and for colonic epithelial cells in vivo .
Calcium Signaling
The relative orders of potencies for a series of PAR 2 peptide agonists to compete for the binding of [3H]propionyl-2fLI mirrored qualitatively their relative potencies for PAR 2-mediated calcium signaling in the same cells .
Mechanism of Action
Target of Action
The primary target of 2-furoyl-LIGRLO-amide is the Proteinase-Activated Receptor 2 (PAR2) . PAR2 is a G protein-coupled receptor that is activated by serine proteases, playing a crucial role in inflammation, pain, and other physiological processes .
Mode of Action
2-Furoyl-LIGRLO-amide acts as a potent and selective agonist for PAR2 . It interacts with PAR2, leading to the activation of the receptor . This interaction results in a series of intracellular events, including an increase in intracellular calcium .
Biochemical Pathways
Upon activation of PAR2 by 2-furoyl-LIGRLO-amide, there is an increase in intracellular calcium . This leads to the activation of various downstream signaling pathways, including those involving epidermal growth factor (EGF) receptor tyrosine kinase, Src, Pyk2, cRaf, and ERK1/2 .
Result of Action
The activation of PAR2 by 2-furoyl-LIGRLO-amide leads to a concentration-dependent relaxation of arteries previously contracted with α1 adrenergic receptor agonists . This suggests that 2-furoyl-LIGRLO-amide could potentially be used in the treatment of conditions associated with arterial constriction.
properties
IUPAC Name |
N-[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1,5-diamino-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]furan-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H63N11O8/c1-7-22(6)29(47-33(52)26(18-21(4)5)46-34(53)27-13-10-16-55-27)35(54)42-19-28(48)43-24(12-9-15-41-36(39)40)31(50)45-25(17-20(2)3)32(51)44-23(30(38)49)11-8-14-37/h10,13,16,20-26,29H,7-9,11-12,14-15,17-19,37H2,1-6H3,(H2,38,49)(H,42,54)(H,43,48)(H,44,51)(H,45,50)(H,46,53)(H,47,52)(H4,39,40,41)/t22-,23-,24-,25-,26-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKIRYSKGDEIOG-WTWMNNMUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCN)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)C1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H63N11O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-furoyl-LIGRLO-amide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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